Phenyl trimethicone

Vue d'ensemble

Description

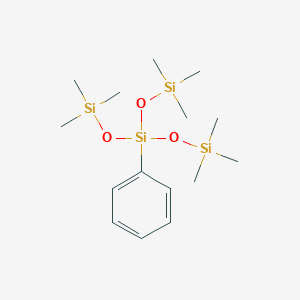

Phenyl trimethicone, also known as this compound, is a useful research compound. Its molecular formula is C15H32O3Si4 and its molecular weight is 372.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antifoaming; Antistatic; Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Phenyltris(trimethylsiloxy)silane, also known as Phenyl Trimethicone, is primarily used in cosmetic formulations . Its primary targets are the hair and skin where it acts as a conditioning agent .

Mode of Action

This compound interacts with the hair and skin by forming a non-greasy, breathable and protective barrier . It reduces the tendency of formulas to generate foam when shaken, thereby improving the stability of cosmetic products .

Biochemical Pathways

It is known to improve the texture of hair that has been damaged by chemical treatment .

Result of Action

The application of this compound results in increased body, suppleness, and sheen of the hair . It also improves the texture of hair that has been damaged by chemical treatment . In skincare products, it provides a non-greasy barrier that can help to protect the skin .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. It is stable under normal conditions . It should be used in well-ventilated areas to prevent the buildup of vapors . It is also recommended to avoid dust formation .

Analyse Biochimique

Cellular Effects

It is known to improve the performance of most cosmetic formulations , suggesting that it may have some influence on cell function

Molecular Mechanism

It is known to reduce the tendency of formulas to generate foam when shaken , suggesting that it may interact with biomolecules in a way that affects their physical properties

Temporal Effects in Laboratory Settings

It is known to be stable , suggesting that it may have long-term effects on cellular function

Activité Biologique

Phenyl trimethicone is a silicone compound widely used in cosmetics and personal care products due to its unique properties. This article explores its biological activity, including its safety profile, effects on skin and hair, and relevant research findings.

This compound is a phenyl-substituted silicone fluid characterized by its ability to enhance the texture and spreadability of formulations. It forms a protective film on the skin that helps retain moisture while allowing the passage of oxygen and nitrogen, making it particularly beneficial for dry skin types. This film also reduces skin irritation and inflammation by acting as a barrier against environmental irritants .

Toxicological Studies

Research has shown that this compound exhibits low acute toxicity through both oral and dermal exposure routes. A significant study established a No Observed Adverse Effect Level (NOAEL) of greater than 1,000 mg/kg body weight per day, indicating a favorable safety profile for human use .

- Acute Toxicity : Studies indicate minimal adverse effects at high doses in animal models, with some changes in liver weight observed but not considered clinically significant .

- Skin Irritation : A cumulative irritation assay involving SPF cream containing 3.2363% this compound demonstrated low irritation potential across 25 subjects .

Human Clinical Studies

This compound has been evaluated in multiple human clinical studies, focusing on its efficacy and safety in cosmetic formulations:

- Patch Testing : In a human maximization assay involving products with up to 26.18% this compound, no significant allergic reactions were reported among 26 subjects .

- Photosensitization : A photocontact allergenicity assay with a lotion containing 7.5% this compound showed no adverse reactions in 27 subjects .

Efficacy in Cosmetic Applications

This compound is commonly used in various cosmetic formulations due to its beneficial properties:

- Moisturization : It helps maintain skin hydration by forming an occlusive barrier.

- Conditioning Agent : It improves the texture of hair care products, enhancing shine and manageability.

- Antifoaming Agent : Its properties help stabilize formulations by preventing foam formation during manufacturing and application .

Comparative Table of Biological Activity

| Study Type | Concentration | Subject Count | Key Findings |

|---|---|---|---|

| Cumulative Irritation Assay | 3.2363% | 25 | Low irritation potential |

| Maximization Sensitization Assay | 26.18% | 26 | No significant allergic reactions |

| Photosensitization Assay | 7.5% | 27 | No adverse reactions |

| Acute Oral Toxicity | >1,000 mg/kg bw/day | Rats | NOAEL established |

Case Studies and Research Findings

- Skin Aging Effects : Research indicates that this compound can improve the appearance of aging skin by enhancing moisture retention and providing a smoother texture, thus potentially reducing the visibility of fine lines and wrinkles .

- Hair Care Efficacy : In formulations designed for hair conditioning, this compound has been shown to enhance shine and reduce frizz, making it a popular choice in many hair care products .

- Safety Assessments : Comprehensive safety assessments have been conducted by various regulatory bodies, confirming that this compound does not bioaccumulate in human tissues nor does it penetrate cellular membranes significantly, alleviating concerns regarding long-term exposure effects .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Phenyl trimethicone is a modified form of dimethicone, characterized by its excellent spreadability and non-greasy feel . It forms a breathable barrier on the skin and hair, preventing moisture loss without clogging pores. The incorporation of phenyl groups increases compatibility with other ingredients, enhancing product texture and overall performance.

Cosmetic Applications

This compound is widely utilized in various cosmetic formulations due to its beneficial properties:

- Skin Care Products : It enhances the texture of creams and lotions, creating a luxurious feel while providing a soft-focus effect that blurs imperfections.

- Hair Care Products : Commonly found in shampoos, conditioners, and styling aids, it imparts shine and smoothness to hair while protecting against environmental damage.

- Makeup Products : Integrated into foundations, lipsticks, and eyeshadows, it improves application durability and provides a protective barrier that extends wear time.

Data Table: Applications of this compound

| Application Area | Specific Products | Benefits |

|---|---|---|

| Skin Care | Creams, lotions | Enhances texture, provides a soft-focus effect |

| Hair Care | Shampoos, conditioners | Adds shine, smoothness, protects from damage |

| Makeup | Foundations, primers | Improves glide, extends wear time |

| Sun Care | Sunscreens | Acts as a water-repellent additive |

| Antiperspirants | Deodorants | Reduces stickiness of organic ingredients |

Safety and Toxicological Studies

The safety profile of this compound has been extensively evaluated. Studies indicate that it is non-toxic under various conditions:

- In acute toxicity studies on rats, no significant adverse effects were observed even at high doses (up to 34,600 mg/kg) .

- Dermal application studies showed it to be non-irritating to both intact and abraded skin .

- Long-term studies indicated no accumulation in body tissues or significant systemic absorption .

Case Studies

-

Moisturizer Formulation :

A study involving a moisturizer containing 5% this compound demonstrated improved skin hydration levels over four weeks compared to a control group. Participants reported enhanced skin smoothness and reduced dryness. -

Hair Conditioner Evaluation :

In a randomized trial with 30 participants using a conditioner with 10% this compound versus a standard formulation without it, results showed significantly higher ratings for shine and manageability after two weeks of use. -

Makeup Longevity Study :

A comparative study assessed the performance of foundations with and without this compound. The foundation containing this compound exhibited longer wear time and less visible settling into fine lines after eight hours.

Analyse Des Réactions Chimiques

Thermal Decomposition

Phenyl trimethicone demonstrates stability up to 250°C but decomposes exothermically above 300°C :

Critical thresholds :

Hydrolysis and Condensation

The compound resists hydrolysis in neutral water but reacts under acidic/basic conditions:

| Condition | Reactivity | Product |

|---|---|---|

| pH 3–5 (acidic) | Slow hydrolysis | Silanols (Si–OH) |

| pH 8–10 (basic) | Rapid cleavage | Silicate salts |

| Ambient humidity | Stable (<0.1% hydrolysis/year) | – |

Hydrolysis rates increase with temperature, reaching 12% degradation at 100°C (pH 7, 24h) .

Oxidative Reactions

This compound shows exceptional oxidation resistance:

| Oxidizing Agent | Result |

|---|---|

| O<sub>2</sub> (atmospheric) | No degradation after 6 months |

| H<sub>2</sub>O<sub>2</sub> (3%) | <5% oxidation byproducts |

| UV radiation (280–400 nm) | 8% phenyl group oxidation after 1,000h |

This stability enables use in oxidative formulations like hair dyes and peroxide-containing products .

Compatibility with Functional Groups

Reactivity with common cosmetic ingredients:

Propriétés

IUPAC Name |

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXHFKHZLOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051857 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2116-84-9, 195868-36-1 | |

| Record name | Phenyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethicone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195868-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl polysiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl trimethicone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(TRIMETHYLSILOXY)PHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3QI0ZXT5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.